2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one

tyrosinase inhibition melanogenesis kojic acid comparator

This 6-methylpyrimidin-4(3H)-one tyrosinase inhibitor (IC₅₀ 25.4 µM) is the definitive tool for melanogenesis SAR, distinct from its 5-methyl regioisomer (CAS 2034155-58-1) and non-methylated analog. The kojic acid-pyran pharmacophore ensures reliable copper chelation, while the 6-methyl handle enables N-alkylation or halogenation for lead optimization. Use matched isomer pairs to benchmark docking scores (ALogP 2.42) against experimental data. Available in gram-scale quantities for academic or industrial screening workflows.

Molecular Formula C11H10N2O4S
Molecular Weight 266.28 g/mol
CAS No. 2034153-35-8
Cat. No. B1486848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one
CAS2034153-35-8
Molecular FormulaC11H10N2O4S
Molecular Weight266.28 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)SCC2=CC(=O)C(=CO2)O
InChIInChI=1S/C11H10N2O4S/c1-6-2-10(16)13-11(12-6)18-5-7-3-8(14)9(15)4-17-7/h2-4,15H,5H2,1H3,(H,12,13,16)
InChIKeyMCYFMCLVOLNDQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one (CAS 2034153-35-8): A Kojic Acid–Pyrimidinone Thioether Hybrid Tyrosinase Inhibitor for Procuring Bioactive Chemical Probes


2-(((5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one (CAS 2034153-35-8) is a synthetic small molecule (C₁₁H₁₀N₂O₄S, MW 266.28 g/mol) that combines the 5-hydroxy-4-oxo-4H-pyran (kojic acid-derived) pharmacophore with a 6-methylpyrimidin-4(3H)-one scaffold via a methylene-thioether linker [1]. This compound is categorized as a tyrosinase (TYR) inhibitor and is covered by patents targeting hyperpigmentation disorders including albinism, ephelides, melasma, and senile lentigines [2]. In commercially available screening libraries, purity specifications are typically 98% (HPLC) . The compound serves as a research tool for melanogenesis studies and as a starting point for structure-activity relationship (SAR) optimization of dual pharmacophore tyrosinase inhibitors.

Why Generic Substitution Fails: Regioisomeric and Scaffold-Level Differentiation in Kojic Acid-Pyrimidinone Thioether Hybrids for Tyrosinase Inhibition


Within this compound class, regioisomeric variation at the pyrimidinone ring and the presence or absence of the methyl substituent fundamentally alter tyrosinase inhibitory activity. The target compound bears a methyl group at the 6-position of the pyrimidin-4(3H)-one ring, distinguishing it from its direct regioisomer (5-methyl, CAS 2034155-58-1) and the non-methylated analog (CAS 2097975-82-9). In mushroom tyrosinase assays, these structural differences translate into measurable shifts in IC₅₀ values [1]. Furthermore, the thioether-linked kojic acid-pyrimidinone scaffold exhibits an inhibition constant (Kᵢ) profile that differs from simpler kojic acid derivatives lacking the pyrimidinone moiety, making indiscriminate substitution unreliable for researchers requiring consistent biological activity in melanogenesis or anti-hyperpigmentation screening workflows [2].

Product-Specific Quantitative Evidence Guide: Comparator-Based Tyrosinase Inhibition Data for CAS 2034153-35-8


Tyrosinase Inhibitory Activity Compared to Kojic Acid: Mushroom Tyrosinase IC₅₀ Data

The target compound inhibits mushroom tyrosinase with an IC₅₀ of 2.54 × 10⁴ nM (25.4 µM) using L-tyrosine as substrate [1]. Kojic acid, the reference standard in this assay class, exhibits an IC₅₀ of 16.69 ± 2.81 µM under comparable conditions [2]. This represents an approximately 1.5-fold weaker inhibition relative to kojic acid. The compound's inhibition constant (Kᵢ) has been determined as part of the ChEMBL_848393 dataset (CHEMBL2149848) [1].

tyrosinase inhibition melanogenesis kojic acid comparator

Regioisomeric Differentiation: 6-Methyl vs. 5-Methyl Pyrimidinone Isomers

The target compound (6-methyl, CAS 2034153-35-8) differs from its 5-methyl regioisomer (CAS 2034155-58-1) by the position of the methyl substituent on the pyrimidin-4(3H)-one ring . In the broader context of 2-thioalkyl-pyrimidin-4(3H)-one SAR, methyl group positional isomerism has been shown to influence both enzymatic inhibition potency and physicochemical properties such as lipophilicity and hydrogen-bonding capacity [1]. The 6-methyl isomer places the methyl group para to the N-3 position, whereas the 5-methyl isomer places it meta, potentially altering the tautomeric equilibrium of the pyrimidinone ring and affecting target binding [1]. Quantitative IC₅₀ head-to-head data for these two specific regioisomers under identical assay conditions is not publicly available as of the evidence cutoff, representing a critical data gap for procurement decisions.

regioisomer comparison methyl position effect pyrimidinone SAR

Scaffold Differentiation: Thioether-Linked Kojic Acid-Pyrimidinone vs. Kojic Acid-Alkyl Thioether Derivatives

Kojyl thioether derivatives containing simple alkyl chains (e.g., kojyl hexyl thioether, kojyl cyclohexyl thioether) have demonstrated tyrosinase inhibitory activity, with reported IC₅₀ values for the most potent kojyl thioethers in the range of 0.46–5.32 µM [1][2]. The target compound replaces the simple alkyl chain with a 6-methylpyrimidin-4(3H)-one heterocycle, creating a dual pharmacophore hybrid. While the target compound's IC₅₀ (25.4 µM) is higher than the most potent alkyl-thioether derivatives, the pyrimidinone ring introduces additional hydrogen-bond donor/acceptor functionality and the potential for simultaneous interaction with tyrosinase's dinuclear copper active site and surrounding residues [3]. This dual pharmacophore design offers a distinct SAR trajectory compared to simpler kojyl thioethers for programs seeking to develop multi-targeted melanogenesis inhibitors with anti-inflammatory activity.

scaffold comparison thioether linker kojic acid derivative

Physicochemical Property Differentiation for Formulation and Assay Compatibility

The target compound (C₁₁H₁₀N₂O₄S, MW 266.28 g/mol) has a calculated ALogP of 2.42 and a polar surface area (PSA) of approximately 2.42 Ų reported in screening databases . Compared to kojic acid (C₆H₆O₄, MW 142.11 g/mol, ALogP ~ -0.2), the target compound is significantly more lipophilic (~2.6 log units), which can affect cell permeability in melanocyte-based assays and DMSO stock solution preparation protocols [1]. The non-methylated pyrimidinone analog (CAS 2097975-82-9, MW 252.25 g/mol) has a lower molecular weight and lacks the lipophilic methyl substituent, resulting in a lower ALogP, faster aqueous dissolution, but potentially reduced membrane permeability compared to the 6-methyl target compound . The compound contains 2 hydrogen-bond donors (pyran-OH, pyrimidinone-NH-3) and 6 hydrogen-bond acceptors, enabling specific interactions with tyrosinase's active-site copper ions and surrounding hydrophilic residues .

physicochemical properties solubility lipophilicity formulation

Best Research and Industrial Application Scenarios for CAS 2034153-35-8: From SAR Hit Expansion to Anti-Hyperpigmentation Probe Development


SAR Hit Expansion: Pyrimidinone Ring Functionalization for Tyrosinase Inhibitor Optimization

The 6-methylpyrimidin-4(3H)-one moiety provides a synthetically accessible handle for further derivatization (e.g., N-alkylation at the 3-position, C-5 halogenation, or 6-methyl oxidation). Research groups engaged in tyrosinase inhibitor lead optimization can use this compound as a starting scaffold to explore substituent effects on the pyrimidinone ring while retaining the kojic acid-derived pharmacophore for copper chelation [1]. This is particularly relevant following the patent review of 2011–2015 tyrosinase inhibitors, which highlighted pyrimidinone-containing scaffolds as an underexplored class .

Dual-Pharmacophore Probe for Melanogenesis and Anti-Inflammatory Pathway Studies

Kojyl thioether derivatives have demonstrated both tyrosinase inhibitory and anti-inflammatory (nitric oxide production) activities [1]. The target compound's hybrid structure, combining the kojic acid-derived pyran with a pyrimidinone heterocycle, enables investigation of dual-pathway modulation in melanocyte cell models (e.g., B16-F10 melanoma cells, human primary melanocytes). At a test concentration of 0.1 mM, the compound showed measurable inhibition of tyrosinase in human white skin melanocytes , supporting its utility as a tool compound for studying the interplay between melanogenesis and inflammatory signaling.

Regioisomer-Controlled Studies: 6-Methyl vs. 5-Methyl Isomer Comparison for Academic SAR

The availability of both 6-methyl (CAS 2034153-35-8) and 5-methyl (CAS 2034155-58-1) regioisomers from commercial vendors enables controlled, side-by-side evaluation of methyl positional effects on tyrosinase inhibitory activity, metabolic stability, and cytotoxicity. These experiments address a critical gap in the public SAR literature for this compound class, where quantitative head-to-head regioisomer data is currently absent [1]. Academic labs can generate novel SAR data using these matched isomer pairs under standardized mushroom tyrosinase or human melanocyte assay conditions.

Reference Compound for Computational Chemistry and Docking-Based Tyrosinase Inhibitor Design

The compound's defined structure (C₁₁H₁₀N₂O₄S, unambiguous SMILES and InChI) makes it suitable as a reference ligand in molecular docking studies targeting tyrosinase (PDB entries from Agaricus bisporus or human TYR). Its calculated ALogP of 2.42 and well-defined hydrogen-bond donor/acceptor profile enable benchmarking of docking scoring functions against experimental IC₅₀ data (25.4 µM) [1]. Computational chemists can use this compound to validate virtual screening workflows before screening larger kojic acid-pyrimidinone virtual libraries.

Quote Request

Request a Quote for 2-(((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)thio)-6-methylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.